N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxazole rings. These heterocyclic structures are known for their significant biological and chemical properties, making this compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Furan and Thiophene Rings: These rings can be synthesized through various methods, such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.
Coupling Reactions: The furan and thiophene rings are then coupled using a suitable linker, often through a Friedel-Crafts alkylation or acylation reaction.
Oxazole Ring Formation: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor.
Final Coupling and Amide Formation: The final step involves coupling the oxazole ring with the furan-thiophene moiety and forming the carboxamide group through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can target the oxazole ring, converting it into a more saturated heterocycle.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or sulfone, while reduction of the oxazole ring can produce a saturated oxazoline derivative .
Scientific Research Applications
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxamide and thiophene-3-carboxamide share structural similarities.
Furan Derivatives: Furan-2-carboxamide and furan-3-carboxamide are related compounds with similar functional groups.
Oxazole Derivatives: Oxazole-4-carboxamide and oxazole-5-carboxamide are structurally related.
Uniqueness
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is unique due to its combination of furan, thiophene, and oxazole rings, which confer distinct chemical and biological properties.
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis methods, biological interactions, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a unique combination of a furan ring, a thiophene ring, and an oxazole moiety. These structural elements contribute to its reactivity and biological activity:
- Furan Ring : Enhances electronic properties and stability.
- Thiophene Ring : Provides unique chemical reactivity.
- Oxazole Moiety : Increases potential interactions with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:
- Potassium Permanganate : For oxidation.
- Lithium Aluminum Hydride : For reduction.
Specific reaction conditions such as temperature, solvent choice (e.g., dimethylformamide), and pH are critical for achieving desired transformations. Continuous flow synthesis may also be employed for industrial production to enhance efficiency.
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activity, making it a candidate for drug discovery. Its ability to interact with various biological targets suggests potential applications in treating inflammatory diseases and cancer.
Research indicates that the compound may modulate biological pathways by interacting with specific enzymes and receptors. The presence of the thiophene and furan rings is believed to enhance binding affinity towards these targets, influencing therapeutic efficacy.
Case Studies and Research Findings
Several studies have highlighted the biological effects of this compound:
-
Antitumor Activity :
- A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects against various cancer cell lines (IC50 values ranging from 1.61 to 23.30 µg/mL) .
- The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhances antitumor activity.
-
Anti-inflammatory Properties :
- Research suggests that compounds with similar structures can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory disorders .
-
Enzyme Interaction Studies :
- Binding studies have shown that the compound can modulate enzymatic activities, which may lead to significant biological effects .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Properties |
---|---|---|
Thiophene Derivatives | Contains thiophene rings | Varying functional groups |
Furan Derivatives | Contains furan rings | Different substituents |
Isoxazole Derivatives | Similar heterocyclic structure | Different reactivity patterns |
5-Methylisoxazole | Related oxazole derivative | Unique electronic properties |
This compound stands out due to its combination of furan, thiophene, and oxazole rings, conferring distinct chemical reactivity and biological properties not typically found in simpler derivatives .
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c1-9-5-12(16-19-9)14(17)15-7-11-6-10(8-20-11)13-3-2-4-18-13/h2-6,8H,7H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQPCQHEEAAZCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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